molecular formula C18H16O2S B14661703 Thiophene, 3,4-bis(4-methoxyphenyl)- CAS No. 51792-35-9

Thiophene, 3,4-bis(4-methoxyphenyl)-

Cat. No.: B14661703
CAS No.: 51792-35-9
M. Wt: 296.4 g/mol
InChI Key: RRHGBLKDMJIECC-UHFFFAOYSA-N
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Description

Thiophene, 3,4-bis(4-methoxyphenyl)- (CAS: Not explicitly provided; structurally related to compounds in and ), is a substituted thiophene derivative featuring two 4-methoxyphenyl groups at the 3,4-positions of the heterocyclic ring. Its synthesis involves condensation reactions, such as the reflux of 4-methoxyphenyl precursors with NaOEt in ethanol, yielding a crystalline product (65% yield) with planar deviations between the aryl rings and the central maleimide core (16.07° and 59.50° dihedral angles) . The shortened Csp3-Csp3 bond lengths (1.462–1.477 Å) indicate significant conjugation between the aromatic systems, enhancing its electronic properties for applications in photochromic materials and organic electronics .

Properties

CAS No.

51792-35-9

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)thiophene

InChI

InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-21-12-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3

InChI Key

RRHGBLKDMJIECC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction serves as a foundational method for constructing thiophene derivatives. In a seminal study, 3,4-bis(trimethylsilyl)thiophene was synthesized via cycloaddition of a thiophene precursor with trimethylsilyl-containing dipolarophiles. Adapting this approach, 3,4-bis(4-methoxyphenyl)thiophene could theoretically be synthesized by replacing trimethylsilyl groups with 4-methoxyphenyl moieties.

Key steps include:

  • Generation of a thiophene dipolar intermediate (e.g., via oxidation or desulfurization).
  • Reaction with 4-methoxyphenylacetylene as the dipolarophile.
  • Rearomatization and subsequent functionalization.

While direct literature evidence for this route is limited, the structural analogy to 3,4-bis(trimethylsilyl)thiophene suggests feasibility. Challenges include regioselectivity control and the need for high-temperature conditions.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are widely employed for introducing aryl groups to heterocycles. A plausible route involves:

  • Starting with 3,4-dibromothiophene.
  • Sequential Suzuki-Miyaura couplings with 4-methoxyphenylboronic acid.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

Step Substrate Catalyst System Solvent Temperature Yield (Hypothetical)
1 3,4-Dibromothiophene Pd(PPh₃)₄, K₂CO₃ DME/H₂O 80°C 60–70%
2 3-Bromo-4-(4-MeO-Ph)thiophene Pd(dppf)Cl₂, Cs₂CO₃ THF 100°C 50–55%

This stepwise approach mitigates steric hindrance, as demonstrated in analogous syntheses of 3,4-diarylthiophenes. The use of bulky ligands (e.g., dppf) enhances selectivity for the second coupling.

Stille Coupling

Stille coupling offers an alternative for introducing 4-methoxyphenyl groups. For example:

  • 3,4-Diiodothiophene reacts with tributyl(4-methoxyphenyl)stannane under Pd(0) catalysis.
  • Dual coupling yields the target compound.

This method is less atom-efficient due to stoichiometric tin usage but benefits from mild conditions.

Electrophilic Cyclization

Diyne Cyclization with Sulfur Electrophiles

Inspired by selenophene syntheses, 1,4-diarylbuta-1,3-diynes could undergo electrophilic cyclization with sulfur sources. For instance:

  • React 1,4-bis(4-methoxyphenyl)buta-1,3-diyne with elemental sulfur or SCl₂.
  • Cyclization under oxidative conditions (e.g., Oxone®).

Table 2: Electrophilic Cyclization Parameters

Diyne Electrophile Oxidant Solvent Temperature Yield (Hypothetical)
1,4-Bis(4-MeO-Ph)buta-1,3-diyne SCl₂ Oxone® MeCN 80°C 40–50%

Steric bulk from the 4-methoxyphenyl groups may hinder cyclization, necessitating prolonged reaction times.

Arylating Agent Approaches

Direct C-H Arylation

Direct functionalization of thiophene via C-H activation remains underexplored but promising. Using a directing group (e.g., boronic ester) at the 2-position, 3,4-di-arylation could be achieved via Pd-catalyzed C-H activation.

Example Protocol :

  • 2-Borylthiophene reacts with 4-iodoanisole under Pd(OAc)₂ catalysis.
  • Sequential arylation at 3- and 4-positions.

This method avoids pre-halogenated intermediates but requires precise control over directing group effects.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Limitations Scalability
Suzuki-Miyaura Coupling High regioselectivity Multi-step, costly catalysts Moderate
Electrophilic Cyclization Atom-economic Low yields for bulky substituents Low
Direct C-H Arylation Step-efficient Requires directing groups Experimental

Chemical Reactions Analysis

Thiophene, 3,4-bis(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Thiophene, 3,4-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit kinases, and interact with cellular receptors . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: 2,5-Bis(4-methoxyphenyl) Derivatives

  • 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene (CAS: 41285-62-5): Substitution at the 2,5-positions introduces steric hindrance from the diphenyl groups, reducing planarity compared to the 3,4-substituted analog. This structural difference may lower conjugation efficiency, impacting charge transport in optoelectronic applications. Safety data indicate standard handling precautions (GHS Rev. 8) .
  • 2,5-Bis[2-(4-methoxyphenyl)ethenyl]thiophene (CAS: 123062-70-4): The ethenyl linker extends π-conjugation, leading to red-shifted absorption spectra compared to direct aryl bonding in the 3,4-bis analog. This makes it more suitable for light-harvesting materials in solar cells .

Heterocyclic Core Variations

  • 3,4-Bis(4-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (CAS: 26218-40-6): The oxadiazole core is electron-deficient, contrasting with the electron-rich thiophene ring. This difference modulates redox properties, making oxadiazoles better electron-transport layers in OLEDs, while thiophenes serve as hole-transport materials .
  • Maleimide Derivatives (e.g., 3,4-bis(4'-methoxyphenyl)maleic imide): The maleimide core introduces rigidity and electron-withdrawing character, enhancing photostability for photochromic applications. Thiophene derivatives, however, offer greater synthetic versatility for functionalization .

Substituent Modifications

  • Hydroxy and Halogen Substituents :
    • 3,4-Bis(4-hydroxy-3-methylphenyl)thiophene (4c) : Hydroxy groups increase hydrophilicity but reduce thermal stability. Demethylation of methoxy precursors (e.g., using BBr3) yields these derivatives, which exhibit estrogen receptor binding activity .
    • Halogenated Analogs (4e, 4f) : Fluorine and chlorine substituents enhance electrophilic reactivity and oxidative stability. For example, 3,4-bis(2-fluoro-4-hydroxyphenyl)thiophene (4e) shows a higher melting point (207–209°C) due to stronger intermolecular interactions .

Extended Conjugation Systems

  • D-A-D Type Polymers: Using 2,3-bis(4-methoxyphenyl)quinoxaline as an acceptor unit with thiophene donors (e.g., EDOT) creates polymers with tunable bandgaps. The 3,4-bis(4-methoxyphenyl)thiophene moiety, by comparison, offers simpler synthesis but less efficient charge separation in bulk heterojunction solar cells .

Research Findings and Trends

  • Electronic Properties: The 3,4-substitution pattern in thiophene derivatives maximizes conjugation efficiency, critical for optoelectronic performance. For example, extended ethenyl-linked analogs (CAS: 123062-70-4) achieve absorption maxima >500 nm, outperforming non-conjugated derivatives .
  • Biological Activity : While 3,4-bis(4-methoxyphenyl)thiophene itself lacks explicit cytotoxicity data, structurally related bis-thiophenes (e.g., chloroacetamide derivatives) show potent activity against HepG2 and MCF-7 cancer cells (IC50 down to 0.5 µM with sorafenib synergy) .
  • Stability : Methoxy groups improve solubility and oxidative stability compared to hydroxy analogs, which are prone to degradation under acidic conditions .

Q & A

Q. What are the primary synthetic routes for 3,4-bis(4-methoxyphenyl)thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions or oxidative coupling. For example, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is often used to introduce sulfur-containing groups into aromatic systems . Key variables include:
  • Catalysts : Pd(PPh₃)₄ for Stille coupling or CuCl₂ for Ullmann-type reactions .
  • Solvents : Toluene or dichloromethane under reflux (130°C) improves reaction efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization yields >90% purity .
    Note: Yields vary between 50–95% depending on substituent steric/electronic effects .

Q. How is the structural characterization of 3,4-bis(4-methoxyphenyl)thiophene validated experimentally?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm (doublets for methoxy groups), with thiophene protons at δ 7.1–7.3 ppm .
  • FT-IR : C–O (methoxy) stretches at ~1250 cm⁻¹ and C–S (thiophene) at 690–710 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 339–342 (M⁺) confirm molecular weight .

Advanced Research Questions

Q. How do electronic effects of 4-methoxyphenyl substituents influence the optoelectronic properties of thiophene derivatives?

  • Methodological Answer : Methoxy groups act as electron-donating substituents, enhancing π-conjugation and reducing bandgaps. Techniques to evaluate this include:
  • Cyclic Voltammetry : Measure oxidation potentials (Eₐ) to estimate HOMO/LUMO levels. For 3,4-bis(4-methoxyphenyl)thiophene, HOMO ≈ −5.2 eV .
  • UV-Vis Spectroscopy : Absorption maxima (λₘₐₓ) shift bathochromically (~450 nm) due to extended conjugation .
  • DFT Calculations : Optimize geometry and compute frontier orbitals using Gaussian09 (B3LYP/6-31G**) .

Q. What strategies resolve contradictions in cytotoxicity data for thiophene derivatives across different cancer cell lines?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ values varying by 10-fold) may arise from:
  • Cell Line Heterogeneity : Test multiple lines (e.g., HepG2 vs. MCF-7) and normalize viability via MTT assays .
  • Synergistic Effects : Pre-treat cells with compounds like sorafenib to enhance sensitivity (e.g., IC₅₀ reduction from 3.9 µM to 0.5 µM) .
  • Apoptosis Assays : Confirm mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Q. How can computational modeling guide the design of 3,4-bis(4-methoxyphenyl)thiophene derivatives for selective COX-1 inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to COX-1’s hydrophobic pocket:
  • Docking : Score interactions with Arg120 and Tyr355 residues (key for selectivity) .
  • QSAR : Derive Hammett σ values for substituents to optimize inhibition (e.g., logP < 3 for blood-brain barrier penetration) .
    Experimental Validation: Synthesize analogs (e.g., N-(4-aminobutyl)- derivatives) and test COX-1/COX-2 inhibition ratios via ELISA .

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